molecular formula C22H26N2O2 B14560314 1,1'-(Piperazine-1,4-diyl)bis[2-(4-methylphenyl)ethan-1-one] CAS No. 61797-72-6

1,1'-(Piperazine-1,4-diyl)bis[2-(4-methylphenyl)ethan-1-one]

Cat. No.: B14560314
CAS No.: 61797-72-6
M. Wt: 350.5 g/mol
InChI Key: GVESNVISVMSXFZ-UHFFFAOYSA-N
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Description

1,1’-(Piperazine-1,4-diyl)bis[2-(4-methylphenyl)ethan-1-one] is a compound that features a piperazine ring linked to two 4-methylphenyl ethanone groups

Preparation Methods

The synthesis of 1,1’-(Piperazine-1,4-diyl)bis[2-(4-methylphenyl)ethan-1-one] typically involves the reaction of piperazine with two equivalents of 4-methylbenzoyl chloride in the presence of a base such as anhydrous potassium carbonate. The reaction is carried out in an appropriate solvent, often under reflux conditions, to ensure complete conversion of the reactants . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1,1’-(Piperazine-1,4-diyl)bis[2-(4-methylphenyl)ethan-1-one] can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,1’-(Piperazine-1,4-diyl)bis[2-(4-methylphenyl)ethan-1-one] has several scientific research applications:

Mechanism of Action

The mechanism by which 1,1’-(Piperazine-1,4-diyl)bis[2-(4-methylphenyl)ethan-1-one] exerts its effects involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biological pathways and processes .

Comparison with Similar Compounds

1,1’-(Piperazine-1,4-diyl)bis[2-(4-methylphenyl)ethan-1-one] can be compared with other similar compounds, such as:

    1,1’-(Piperazine-1,4-diyl)bis(2-chloroethanone): This compound has similar structural features but different substituents, leading to variations in reactivity and applications.

    1,1’-(Piperazine-1,4-diyl)bis(2-phenylethanone):

The uniqueness of 1,1’-(Piperazine-1,4-diyl)bis[2-(4-methylphenyl)ethan-1-one] lies in its specific substituents, which confer distinct properties and reactivity patterns compared to its analogs.

Properties

CAS No.

61797-72-6

Molecular Formula

C22H26N2O2

Molecular Weight

350.5 g/mol

IUPAC Name

2-(4-methylphenyl)-1-[4-[2-(4-methylphenyl)acetyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C22H26N2O2/c1-17-3-7-19(8-4-17)15-21(25)23-11-13-24(14-12-23)22(26)16-20-9-5-18(2)6-10-20/h3-10H,11-16H2,1-2H3

InChI Key

GVESNVISVMSXFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)C

Origin of Product

United States

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